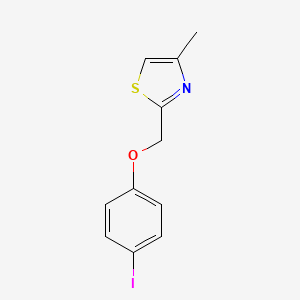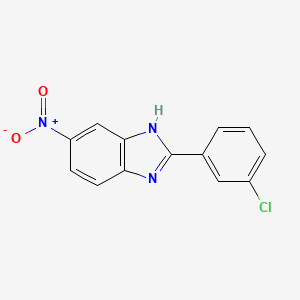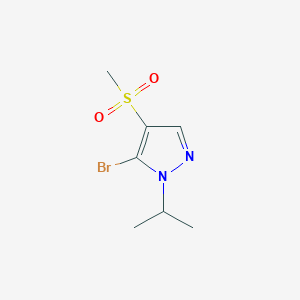![molecular formula C19H16N4O2S B11783506 3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)
3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and a furan ring. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multiple stepsThe final step involves the formation of the carbohydrazide moiety through a condensation reaction with hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with different chemical properties.
5-Methyl-2-furoyl chloride: Another furan derivative used in organic synthesis.
2,3-Dihydro-5-methylfuran: A related compound with a similar furan ring structure .
Uniqueness
3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its complex structure, which combines multiple functional groups.
Properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c1-12-8-9-15(25-12)11-20-21-18(24)17-10-16-13(2)22-23(19(16)26-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,24)/b20-11- |
InChI Key |
ADWANYDFZVKSPU-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)



![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)


![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)
![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)




